Propolone C

Description

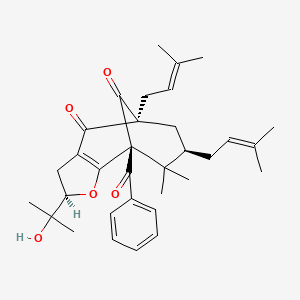

Structure

3D Structure

Properties

Molecular Formula |

C33H42O5 |

|---|---|

Molecular Weight |

518.7 g/mol |

IUPAC Name |

(1R,4R,8S,10R)-1-benzoyl-4-(2-hydroxypropan-2-yl)-11,11-dimethyl-8,10-bis(3-methylbut-2-enyl)-3-oxatricyclo[6.3.1.02,6]dodec-2(6)-ene-7,12-dione |

InChI |

InChI=1S/C33H42O5/c1-20(2)14-15-23-19-32(17-16-21(3)4)27(35)24-18-25(31(7,8)37)38-28(24)33(29(32)36,30(23,5)6)26(34)22-12-10-9-11-13-22/h9-14,16,23,25,37H,15,17-19H2,1-8H3/t23-,25-,32+,33-/m1/s1 |

InChI Key |

ZWTGJCOSOVVWJL-MZVKZUHYSA-N |

Isomeric SMILES |

CC(=CC[C@@H]1C[C@]2(C(=O)C3=C([C@](C2=O)(C1(C)C)C(=O)C4=CC=CC=C4)O[C@H](C3)C(C)(C)O)CC=C(C)C)C |

Canonical SMILES |

CC(=CCC1CC2(C(=O)C3=C(C(C2=O)(C1(C)C)C(=O)C4=CC=CC=C4)OC(C3)C(C)(C)O)CC=C(C)C)C |

Synonyms |

propolone C |

Origin of Product |

United States |

Discovery, Isolation, and Occurrence of Propolin C

Historical Context of Propolin C Isolation

The isolation and characterization of Propolin C from bee propolis were first described in research focusing on the components of Taiwanese propolis. nih.govmundialsiglo21.com Initially identified as nymphaeol-A, its biological activities were not reported until later studies. nih.govmundialsiglo21.com This discovery was part of a broader effort to identify the various chemical constituents of propolis and understand their biological effects. mundialsiglo21.com Propolis itself has a long history of use in folk medicine, dating back to ancient civilizations, but the scientific investigation into its specific compounds like Propolin C is a more recent endeavor. nih.govnih.govresearchgate.net Advances in analytical techniques have been crucial in separating and identifying the numerous compounds within propolis, with over 180 components identified to date. nih.govresearchgate.net

Geographic and Botanical Origins of Propolin C-Containing Propolis

Propolin C is a characteristic component of Pacific propolis, also referred to as Macaranga-type propolis. sci-hub.seunite.it This type of propolis is geographically specific and its chemical composition is intrinsically linked to the local flora visited by honeybees. mdpi.comtandfonline.comacs.org

Isolation from Taiwanese Propolis

Propolin C was first isolated and characterized from Taiwanese propolis. nih.govmundialsiglo21.com This "green propolis" from Taiwan is rich in prenylated flavonoids, including Propolin C. nih.gov The botanical source of Taiwanese propolis has been linked to the plant Macaranga tanarius. sci-hub.senih.gov Studies have shown a high similarity in the chemical composition of Taiwanese propolis and the resinous material from this plant. nih.gov

Presence in Okinawan and Hawaiian Propolis

Beyond Taiwan, Propolin C is also a key constituent of propolis from Okinawa and Hawaii. nih.govsci-hub.se These regions share a similar botanical origin for their propolis, which is why they are all categorized under Pacific or Macaranga-type propolis. sci-hub.se Research has confirmed the presence of nine prenylflavonoids, including Propolin C (also known as nymphaeol-A), in both Okinawan and Hawaiian propolis. sci-hub.senii.ac.jp The plant Macaranga tanarius is recognized as the botanical source for Okinawan propolis as well. sci-hub.senih.gov

Advanced Methodologies for Natural Product Isolation

The isolation of Propolin C from the complex matrix of propolis requires sophisticated extraction and separation techniques. ekb.egindexcopernicus.com

Extraction Techniques from Propolis Matrix

The initial step in isolating Propolin C involves extracting the raw propolis with a suitable solvent. Ethanol (B145695) is a commonly used solvent due to its effectiveness in dissolving bioactive compounds like flavonoids and its low toxicity. ekb.egmdpi.com Studies have shown that using 95% and 99.5% ethanol extracts yields the highest concentrations of Propolin C and other related propolins from Taiwanese green propolis. nih.govresearchgate.net

Modern extraction methods have been developed to improve efficiency, reduce extraction time, and lower solvent consumption. ekb.eg These advanced techniques include:

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. ekb.egsci-hub.se

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. ekb.eg

Supercritical Carbon Dioxide Extraction: This technique uses supercritical CO2 as a solvent, which offers advantages in terms of selectivity and environmental friendliness. ekb.eg

The choice of extraction method and solvent can significantly impact the yield and purity of the extracted compounds. mdpi.com For instance, maceration with 70% ethanol is a widely reported and effective method for propolis extraction. mdpi.com One study detailed a specific method for extracting Taiwanese propolis by soaking it in ethanol at room temperature, followed by filtration and concentration to yield a brown syrup rich in Propolin C. nih.gov

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are essential for the separation and purification of individual compounds from the extract. mundialsiglo21.comindexcopernicus.com

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis and isolation of natural products like Propolin C. indexcopernicus.comnih.gov HPLC methods are developed to achieve high resolution and reproducible separation of the complex mixture of compounds found in propolis extracts. nih.gov The process often involves a C18 column and a mobile phase consisting of a gradient of solvents, such as aqueous acetic acid and acetonitrile, to effectively separate the components. indexcopernicus.com The detection is typically done using a photodiode array (PDA) detector. indexcopernicus.com

Other chromatographic methods used in the purification of propolis constituents include:

Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. nih.gov In the case of Propolin C isolation, silica (B1680970) gel column chromatography with a gradient of solvents like dichloromethane (B109758) and ethyl acetate (B1210297) has been employed. nih.gov

Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that has been successfully used for the selective isolation of compounds from propolis, such as Artepillin C from Brazilian green propolis. mdpi.comexlibrisgroup.com This method avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. mdpi.com

The optimization of these chromatographic conditions, including the choice of column, mobile phase composition, flow rate, and temperature, is critical for achieving the desired purity of the isolated compound. bioline.org.brplos.org

Preparative Liquid Chromatography Applications

Preparative liquid chromatography is a cornerstone technique for the purification of specific compounds from complex mixtures, and its application has been crucial in obtaining pure Propolone C for structural and biological studies. This method operates on a larger scale than analytical chromatography, with the goal of isolating quantities of a substance sufficient for further analysis.

A notable example of its use is the isolation of this compound from the trunks of Clusia criuva. The general workflow involved an initial separation of the crude plant extract using column chromatography. A resulting fraction (EHC08-09) was then subjected to successive rounds of preparative thin-layer chromatography (TLC), a form of liquid chromatography, which successfully yielded 10.0 mg of pure this compound. sci-hub.se

In related studies focusing on the isolation of other geranylated flavonoids, preparative high-performance liquid chromatography (HPLC) has been extensively used. For instance, researchers isolating cytotoxic flavonoids from Macaranga barteri and Macaranga alnifolia employed reversed-phase preparative HPLC to purify fractions obtained from preliminary separation techniques like Solid-Phase Extraction (SPE). ljmu.ac.uknih.gov These processes typically utilize a C18 column and a gradient elution system, often with methanol (B129727) and water mixtures, to resolve individual compounds. ljmu.ac.uknih.gov

The table below summarizes a specific application of preparative chromatography in the isolation of this compound.

| Source Material | Initial Fractionation | Preparative LC Method | Eluent System (for preparative step) | Isolated Compound | Yield | Reference |

| Clusia criuva trunks | Column Chromatography | Preparative Thin-Layer Chromatography (TLC) | Hexane:Ethyl Acetate (90:10) | This compound | 10.0 mg | sci-hub.se |

Solid-Phase Extraction (SPE) in Natural Product Isolation

Solid-Phase Extraction (SPE) is a highly effective and widely used sample preparation technique that partitions chemical compounds between a solid phase (sorbent) and a liquid phase. In natural product chemistry, it is invaluable for concentrating target analytes and removing interfering substances from complex extracts prior to analysis or further purification by methods like HPLC.

The utility of SPE is particularly evident in the study of propolis, a resinous matrix rich in waxes, phenols, and flavonoids. A dual-layer SPE method has been developed for the clean-up of propolis extracts. This method uses cartridges containing a polystyrene-divinylbenzene resin and a primary secondary amine (PSA) sorbent. nih.gov This combination effectively removes not only fat-soluble components like waxes but also more polar interferences such as organic acids and sugars, thereby enriching the flavonoid content for subsequent analysis. nih.gov

In the context of isolating geranylated flavonoids, the class of compounds to which this compound belongs, SPE is a critical fractionation step. In a study on the leaves of Macaranga barteri, a crude dichloromethane (DCM) extract was first purified on a Strata C-18 SPE cartridge to remove chlorophyll (B73375). ljmu.ac.uk This purified extract was then further fractionated using SPE with a gradient elution of methanol in water, yielding seven distinct fractions. ljmu.ac.uk Subsequent analysis and purification of the bioactive fractions led to the isolation of several cytotoxic flavonoids. ljmu.ac.uk Similarly, the isolation of geranylated flavonoids from Macaranga alnifolia also involved an SPE separation step on bioactive fractions using a C18 stationary phase. nih.gov

| Matrix/Source | SPE Sorbent | Elution System | Purpose | Outcome | Reference(s) |

| Propolis | Dual-layer: Polystyrene-divinylbenzene resin / Primary Secondary Amine (PSA) | Toluene:Acetone (95:5, v/v) | Clean-up of extract for analysis | Removal of waxes, terpenoids, organic acids, and sugars | nih.gov |

| Macaranga barteri leaf extract | Strata C-18 | Gradient of Methanol in Water (20% to 100%) | Fractionation of purified DCM extract | Seven fractions (MBF1-MBF7) for further purification | ljmu.ac.uk |

| Macaranga alnifolia extract | RP-C18 | Methanol-Water (3:2) and Methanol | Separation of bioactive fractions | Isolation of new fractions for preparative HPLC | nih.gov |

Dereplication Strategies in Natural Product Discovery

Dereplication is a critical process in modern natural product research aimed at the rapid identification of known compounds in a biological extract at an early stage. This strategy avoids the time-consuming and resource-intensive process of re-isolating and re-characterizing previously discovered substances. Spectroscopic and spectrometric techniques are central to these efforts.

The identification of this compound in crude or semi-purified extracts has been facilitated by dereplication. One powerful approach utilizes ¹³C NMR analysis in conjunction with specialized software. researchgate.net In a study on the stem bark extract of Clusia flava, ¹³C NMR dereplication was employed for the quick identification of a range of known metabolites, including this compound. researchgate.net This method works by comparing the experimental ¹³C NMR chemical shift values from the extract against a database of predicted or previously recorded chemical shifts for known natural products. researchgate.net

Another prominent dereplication technique is Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS). This method provides high-resolution mass data and fragmentation patterns that serve as a fingerprint for a given compound. In an analysis of Garcinia livingstonei leaves, UPLC-QTOF-MS/MS analysis revealed a fragmentation pattern that was tentatively identified as representing garcinielliptone I benzophenone (B1666685) or its isomers, which include this compound. ekb.eg While this technique could not definitively distinguish between the isomers in this case, it successfully narrowed down the identity to a small group of known compounds. ekb.eg

| Dereplication Technique | Natural Source Analyzed | Key Findings | Reference(s) |

| ¹³C NMR Analysis | Clusia flava stem bark extract | Rapid identification of this compound in semipurified fractions by comparing experimental and database NMR values. | researchgate.net |

| UPLC-QTOF-MS/MS | Garcinia livingstonei leaf extract | Tentative identification of a peak as this compound or one of its isomers based on high-resolution mass and fragmentation data. | ekb.eg |

Structural Elucidation and Characterization of Propolin C

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been the cornerstone in deciphering the structure of Propolone C. Through a comprehensive analysis of one-dimensional and two-dimensional NMR data, researchers have been able to map out the complete carbon skeleton and the precise placement of protons. sci-hub.seresearchgate.netresearchgate.net

One-dimensional NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, provide the initial and fundamental information regarding the chemical environment of each atom in the molecule. The ¹H NMR spectrum reveals the number of distinct proton types and their immediate electronic surroundings, while the ¹³C NMR spectrum provides evidence for the number of different carbon atom environments. researchgate.net

For this compound, detailed analysis of ¹H and ¹³C NMR data has been reported. The chemical shifts (δ) are measured in parts per million (ppm) using deuterated chloroform (B151607) (CDCl₃) as the solvent. fx361.com The specific assignments provide a foundational map of the molecule's components. fx361.com

Table 1: ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) Data for this compound in CDCl₃ fx361.com

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 1 | 208.2 | |

| 2 | 114.7 | |

| 3 | 196.8 | |

| 4 | 110.1 | |

| 5 | 161.7 | 13.04 (s) |

| 6 | 108.3 | |

| 7 | 49.9 | 3.51 (t, 6.4) |

| 8 | 49.8 | |

| 9 | 50.1 | 2.59 (dd, 11.2, 4.0) |

| 10 | 25.8 | 1.89 (m) |

| 11 | 38.0 | 1.95 (m) |

| 12 | 120.4 | 5.03 (t, 6.8) |

| 13 | 135.2 | |

| 14 | 25.7 | 1.66 (s) |

| 15 | 17.7 | 1.57 (s) |

| 16 | 21.8 | 1.10 (s) |

| 17 | 21.8 | 1.10 (s) |

| 18 | 38.0 | 1.95 (m) |

| 19 | 120.4 | 5.03 (t, 6.8) |

| 20 | 135.2 | |

| 21 | 25.7 | 1.66 (s) |

| 22 | 17.7 | 1.57 (s) |

| 23 | 25.8 | 1.89 (m) |

| 24 | 23.3 | 1.25 (s) |

| 25 | 23.3 | 1.25 (s) |

| 26 | 118.8 | 7.45 (d, 7.6) |

| 27 | 128.8 | 7.55 (t, 7.6) |

| 28 | 128.8 | 7.55 (t, 7.6) |

| 29 | 133.0 | 7.40 (t, 7.6) |

| 30 | 138.8 |

Data presented is based on reported values and may be subject to minor variations based on experimental conditions.

To assemble the molecular puzzle, two-dimensional NMR experiments are indispensable. These techniques reveal correlations between nuclei, allowing for the unambiguous assignment of the structure. sci-hub.seresearchgate.net

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment was utilized to identify proton-proton coupling networks. This analysis helped establish the connectivity of adjacent protons within the isoprenyl side chains and other aliphatic fragments of the this compound structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded carbon atoms with their attached protons. This experiment was crucial for assigning the proton signal to its corresponding carbon atom in the skeleton, confirming the CH, CH₂, and CH₃ groups identified in the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key for mapping the long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC data provided the critical links between quaternary carbons (which have no attached protons) and nearby protons, allowing for the connection of all molecular fragments into the final polycyclic structure. sci-hub.se

One-Dimensional NMR (¹H NMR, ¹³C NMR) Analyses

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental formula of a compound, as well as structural details derived from its fragmentation patterns. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise mass of the this compound molecular ion. researchgate.netescholarship.org This high-precision measurement allows for the calculation of a unique elemental formula, distinguishing it from other compounds that might have the same nominal mass. This technique confirmed the molecular formula of this compound, providing a crucial piece of evidence that complements the NMR data.

Tandem Mass Spectrometry (MS/MS) has been used to analyze the fragmentation of this compound. scielo.brwits.ac.za In this technique, the molecular ion is isolated and then fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. It is particularly useful for distinguishing between isomers, such as this compound and hyperibone B, which may have identical molecular formulas but different structural arrangements. ekb.eg The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule, such as the nature and position of the side chains. ekb.eg

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. sci-hub.se The IR spectrum of this compound was analyzed to confirm the presence of key functional groups suggested by NMR and MS data. researchgate.net Characteristic absorption bands for carbonyl (C=O) groups, typical of the benzophenone (B1666685) core, and hydroxyl (O-H) groups would be prominent features in its spectrum, corroborating the proposed chemical structure.

Chiroptical Techniques for Absolute Configuration Determination

No data available.

Circular Dichroism (CD) Spectroscopy

No data available.

Specific Optical Rotation Analysis

No data available.

X-ray Crystallography for Solid-State Structure

No data available.

Biosynthesis of Propolin C

Proposed Biosynthetic Pathways of Prenylflavonoids

Prenylflavonoids are a class of natural products characterized by the addition of one or more isoprenoid-derived prenyl groups to a flavonoid scaffold. researchgate.netfrontiersin.org Their biosynthesis is a convergence of the shikimate/phenylpropanoid pathway and an isoprenoid pathway (Mevalonate or Non-Mevalonate). researchgate.netfrontiersin.org

The general steps are as follows:

Formation of the Flavonoid Backbone : The process starts with the amino acid phenylalanine, a product of the shikimate pathway. researchgate.net A series of enzymatic reactions convert phenylalanine into p-coumaroyl-CoA. nih.govfrontiersin.org

Chalcone (B49325) Synthesis : The enzyme chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as a chalcone. frontiersin.org

Isomerization to a Flavanone (B1672756) : Chalcone isomerase (CHI) then facilitates the stereospecific cyclization of the chalcone into a flavanone, such as naringenin, which is a common precursor for a wide variety of flavonoids. frontiersin.orgnih.gov

Prenylation : The key step in forming a prenylflavonoid is the attachment of a prenyl group, typically dimethylallyl diphosphate (B83284) (DMAPP), to the flavanone core. researchgate.net This reaction is catalyzed by a specific prenyltransferase (PT) enzyme. researchgate.netnih.gov The position of this attachment determines the specific prenylflavonoid produced.

Enzymatic Steps and Precursors Involved in Propolin C Formation

The formation of Propolin C, a specific prenylflavanone, follows the general pathway described above. The core structure is a flavanone, and its synthesis requires several key enzymes and precursors.

The initial precursor, phenylalanine, is converted to p-coumaroyl-CoA through the action of three key enzymes:

Phenylalanine ammonia-lyase (PAL) researchgate.net

Cinnamate-4-hydroxylase (C4H) researchgate.net

4-coumarate-CoA ligase (4CL) researchgate.netuminho.pt

Subsequently, the formation of the flavanone core and its prenylation are catalyzed by the enzymes listed in the table below.

Table 1: Key Enzymes in Propolin C Formation

| Enzyme | Abbreviation | Function | Precursors | Product |

|---|---|---|---|---|

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form the C15 chalcone backbone. frontiersin.org | p-coumaroyl-CoA, 3x Malonyl-CoA | Naringenin chalcone |

| Chalcone Isomerase | CHI | Catalyzes the cyclization of the chalcone into a flavanone. frontiersin.orgnih.gov | Naringenin chalcone | Naringenin |

The prenyl donor, dimethylallyl diphosphate (DMAPP), is synthesized through one of two independent pathways: the mevalonate (B85504) pathway or the non-mevalonate pathway. frontiersin.org

The mevalonate (MVA) pathway is a crucial metabolic route for the production of isoprenoid precursors, including DMAPP. frontiersin.org In eukaryotes, this pathway operates primarily in the cytoplasm and mitochondria. frontiersin.orgresearchgate.net It begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl diphosphate (IPP) and its isomer, DMAPP. frontiersin.org

Key features of the MVA pathway:

Starting Precursor : Acetyl-CoA. frontiersin.orgacs.org

Key Intermediate : Mevalonate. frontiersin.org

Cellular Location : Cytosol. frontiersin.orgacs.org

Products : Synthesizes precursors for sterols and sesquiterpenes. nih.gov

The MVA pathway directly contributes the DMAPP required for the prenyltransferase-catalyzed reaction that attaches the lipophilic side-chain to the flavanone core, yielding Propolin C. frontiersin.org

The non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, is an alternative route for biosynthesizing IPP and DMAPP. wikipedia.org In higher plants, this pathway is located within the plastids. frontiersin.orgresearchgate.net It starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate. frontiersin.org

Key features of the MEP pathway:

Starting Precursors : Pyruvate and glyceraldehyde-3-phosphate. frontiersin.org

Key Intermediate : 2-C-methyl-D-erythritol 4-phosphate (MEP). wikipedia.org

Cellular Location : Plastids (in plants). frontiersin.orgnih.gov

Products : Synthesizes precursors for carotenoids, chlorophyll (B73375) side-chains, and various terpenes. researchgate.netnih.gov

While both pathways produce the same end products (IPP and DMAPP), they operate in different cellular compartments in plants. nih.gov There can be some exchange of intermediates between the cytosol and plastids, meaning both pathways could potentially supply the DMAPP needed for Propolin C synthesis. acs.org

Table 2: Comparison of MVA and MEP Pathways

| Feature | Mevalonate (MVA) Pathway | Non-Mevalonate (MEP) Pathway |

|---|---|---|

| Cellular Location | Cytosol frontiersin.orgacs.org | Plastids (in plants) frontiersin.orgnih.gov |

| Primary Precursors | Acetyl-CoA frontiersin.org | Pyruvate, Glyceraldehyde-3-phosphate frontiersin.org |

| Primary Products | Sterols, Sesquiterpenes nih.gov | Carotenoids, Monoterpenes, Diterpenes researchgate.net |

| Key Intermediate | Mevalonic acid frontiersin.org | Methylerythritol phosphate (B84403) wikipedia.org |

Mevalonate Pathway Contribution

Role of Plant-Bee Interactions in Propolin C Production

Propolin C is a constituent of propolis, a resinous substance produced by honeybees (Apis mellifera). nih.govresearchgate.net Bees create propolis by collecting plant resins and mixing them with their own salivary and enzymatic secretions. researchgate.net This indicates that the biosynthesis of Propolin C is not completed by the bee alone but is a result of a plant-bee interaction.

The initial flavonoid precursors are synthesized by plants as part of their secondary metabolism. mdpi.com Bees forage for these resinous materials from various plant sources. researchgate.netiatp.org For example, the botanical source for Brazilian green propolis is the plant Baccharis dracunculifolia. nih.gov While the specific plant source for the Taiwanese propolis from which Propolin C was first isolated is not identified in the provided context, the principle remains the same. The plant provides the core prenylated flavonoid, which the bees then collect. It is possible that enzymes present in the bee's saliva could further modify the collected compounds, but the fundamental synthesis of the prenylflavanone occurs within the plant. researchgate.net

Genetic and Enzymatic Studies of Biosynthetic Enzymes

The genes and enzymes responsible for flavonoid and prenylflavonoid biosynthesis have been the subject of extensive study, particularly in the context of metabolic engineering. frontiersin.orgmdpi.com While specific genetic studies targeting the biosynthesis of Propolin C are not detailed, research on related compounds provides a clear framework.

Scientists have successfully reconstructed prenylflavonoid biosynthetic pathways in heterologous microorganisms like Escherichia coli and yeast. nih.govuminho.pt This involves cloning and expressing the necessary genes from various plant sources. uminho.pt

Table 3: Enzymes and Genes Studied in Heterologous Prenylflavonoid Production

| Enzyme | Gene (Example Source Organism) | Function in Pathway |

|---|---|---|

| Tyrosine Ammonia-Lyase | FjTAL (Flavobacterium johnsoniae) | Converts tyrosine to coumaric acid (an alternative first step). uminho.pt |

| 4-Coumarate-CoA Ligase | At4CL (Arabidopsis thaliana) | Activates coumaric acid to coumaroyl-CoA. uminho.pt |

| Chalcone Synthase | PhCHS (Petunia x hybrida) | Forms the chalcone backbone. uminho.pt |

| Chalcone Isomerase | (Not specified, but essential) | Converts chalcone to flavanone. nih.gov |

These studies demonstrate that by selecting and combining genes from different organisms, it is possible to engineer a microbe to produce specific prenylflavonoids. nih.govuminho.pt The isolation and characterization of specific prenyltransferase (PT) genes are particularly critical, as the PT enzyme often determines the final structure and position of the prenyl group on the flavonoid ring. nih.gov Gene-enzyme relationships for other biosynthetic pathways, such as for proline, have also been established through genetic complementation and cloning, providing a model for how such pathways can be fully mapped. nih.govnih.gov

Chemical Synthesis and Derivatization Strategies for Propolin C Analogues

Total Synthesis Approaches for Related Flavonoids or Nymphaeols

The total synthesis of complex natural products like Propolin C, a prenylated flavonoid, often relies on strategies developed for structurally related compounds. While a direct total synthesis for Propolin C is not extensively detailed in the provided research, methods for analogous flavonoids and polycyclic polyprenylated acylphloroglucinols (PPAPs) offer a blueprint. For instance, the total synthesis of the bioactive propolisbenzofuran B was achieved using a convergent approach that featured a silicon-tether controlled oxidative ketone-ketone cross-coupling and a novel cascade reaction to generate the benzofuran (B130515) core. rsc.org Similarly, a general strategy for synthesizing PPAPs like (−)-nemorosone involves a Lewis acid-catalyzed epoxide-opening cascade cyclization to create a common intermediate, which can then be elaborated in a few steps. acs.org

In 2024, a significant advancement was the first total synthesis of several natural isopentenyl flavonoids, including 5,7-dihydroxy-4'-methoxy-8-prenylflavonoid, 4'-O-Methylatalantoflavone, Kushenol W, and Racemoflavone. nih.gov These syntheses provide established pathways for constructing the core flavonoid skeleton, which is the essential backbone of Propolin C. nih.govmdpi.com The synthesis of Artepillin C, another prenylated phenolic compound from propolis, was successfully achieved via a Mizoroki-Heck coupling reaction after developing a method for the o,o'-diprenylation of a p-halophenol precursor. researchgate.netresearchgate.nettandfonline.com These methodologies, centered on constructing the flavonoid or phenolic core and then introducing prenyl groups, form the foundation for potential total synthesis routes to Propolin C.

Synthetic Methodologies for Prenylation in Flavonoid Synthesis

Prenylation, the attachment of a prenyl group (a hydrophobic isoprenoid side chain), is a key modification that significantly enhances the biological activity of flavonoids by increasing their lipophilicity and affinity for cell membranes. researchgate.netacs.org Several synthetic methods are employed to introduce these groups onto a flavonoid scaffold.

A common chemical approach involves a multi-step sequence starting with the protection of hydroxyl groups, followed by O-prenylation. rsc.org The O-prenylated intermediate then undergoes a Claisen rearrangement to move the prenyl group from the oxygen atom to a carbon atom on the aromatic ring (C-prenylation), often at positions ortho to a phenolic hydroxyl group, such as C-6 or C-8. rsc.orgmdpi.com However, this method can suffer from low yields and complex product mixtures. mdpi.com

More modern and efficient methods have been developed:

Suzuki–Miyaura Cross-Coupling: This palladium-catalyzed reaction can be used to attach prenyl groups to halogenated flavonoids or flavonoid boronates. rsc.orgmdpi.com It offers an alternative to classical alkylation methods. mdpi.com

Catalytic C–H Allylation: This method, a type of Friedel-Crafts alkylation, allows for the direct introduction of allyl groups like prenyl into the aromatic rings of polyphenols using catalytic amounts of Lewis or Brønsted acids under mild conditions. rsc.org

Chemoenzymatic Synthesis: This approach uses prenyltransferase (PT) enzymes to catalyze the specific prenylation of flavonoid backbones. nih.gov Microbial PTs, in particular, often show broad substrate specificity, making them valuable tools for producing a diversity of prenylated flavonoids. acs.orgnih.gov This method can be performed using engineered microorganisms in a process known as heterologous biosynthesis, providing a promising alternative to chemical synthesis or plant extraction. acs.orgnih.gov

Semi-Synthesis from Natural Precursors

Semi-synthesis offers a practical and efficient strategy for producing rare flavonoids like Propolin C by chemically modifying more abundant natural precursors. rhhz.netmdpi.com This approach leverages the complex scaffolds already assembled by nature. Propolis itself is a rich source of flavonoids such as chrysin (B1683763) (5,7-dihydroxyflavone), which can serve as starting materials for derivatization. mdpi.comdovepress.com

A documented example of this strategy is the preparation of Drupanin, a mono-prenylated cinnamic acid also found in propolis. amazonaws.com When Drupanin was not found in sufficient quantities in certain propolis extracts, it was obtained by the alkaline hydrolysis of the ester group of Baccharin, a related compound that was more readily isolated from the same extract. amazonaws.com Similarly, three flavonols—Licoflavonol, 3,5,7,3',4'-pentahydroxy-6-prenylflavonol, and Macarangin—can be synthesized in a single step through the direct C-isopentenylation of their non-prenylated natural precursors. nih.gov This general approach, involving the isolation of a common flavonoid followed by one or more synthetic steps (such as prenylation or hydrolysis), is a key method for accessing less abundant natural products like Propolin C and its analogues. amazonaws.comresearchgate.net

Design and Synthesis of Propolin C Analogues and Derivatives

The rational design and synthesis of analogues are fundamental to medicinal chemistry, allowing researchers to create novel compounds with potentially improved therapeutic properties and to understand the molecular basis of their activity. researchgate.netnih.gov By systematically modifying the structure of a lead compound like Propolin C, it is possible to fine-tune its potency, selectivity, and pharmacokinetic profile. nih.govreachemchemicals.com This process often involves synthesizing a library of related compounds where specific parts of the molecule are altered. researchgate.netnih.gov For example, a series of chrysin derivatives bearing an N'-alkylidene/arylideneacetohydrazide moiety were designed and synthesized to explore their cytotoxic potential. dovepress.com Similarly, researchers have designed and synthesized analogues of Artepillin C to investigate their antioxidant properties. researchgate.net

Structure-Activity Relationship (SAR) studies are essential for identifying the pharmacophore—the key structural features of a molecule required for its biological activity. nih.gov By synthesizing a series of analogues and evaluating their effects, researchers can deduce how specific structural modifications influence activity. nih.govuc.pt

For prenylated flavonoids, SAR studies have revealed several key principles:

The Prenyl Group: The introduction of an isopentenyl (prenyl) group is consistently shown to enhance pharmacological effects, such as anti-inflammatory activity. nih.gov This is largely attributed to increased lipophilicity, which improves interaction with biological membranes. researchgate.netmdpi.com

Cyclization of the Prenyl Group: The cyclization of the isopentenyl side chain has been observed to diminish the anti-inflammatory activity of flavonoids, suggesting that a flexible side chain is preferable for certain targets. nih.gov

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are critical for antioxidant and cytotoxic activities. uc.ptnih.gov

Other Substituents: In a study of chrysin derivatives, adding lipophilic (fat-soluble) moieties, such as a benzyloxy group, at a specific position on a terminal phenyl ring was found to significantly increase cytotoxic activity against cancer cell lines. dovepress.com Conversely, adding polar groups like formyl or carboxy at the same position was detrimental to activity. dovepress.com

Table 1: Structure-Activity Relationship (SAR) Insights for Flavonoid Analogues

| Structural Modification | Impact on Biological Activity | Reference(s) |

| Addition of Isopentenyl/Prenyl Group | Enhances anti-inflammatory and cytotoxic activity. | nih.gov |

| Cyclization of Isopentenyl Group | Diminishes anti-inflammatory activity. | nih.gov |

| Addition of Lipophilic Groups (e.g., benzyloxy) | Increases cytotoxic activity in chrysin analogues. | dovepress.com |

| Addition of Polar Groups (e.g., carboxy) | Decreases cytotoxic activity in chrysin analogues. | dovepress.com |

| Simple Flavonoid Framework | Shows lower activity compared to prenylated versions. | nih.gov |

The introduction of specific functional groups is a primary strategy for modulating the biological activity of a lead compound. ashp.org Functional groups influence a molecule's electronic properties, solubility, and steric profile, which in turn affect how it interacts with biological targets. reachemchemicals.comashp.org

In the context of Propolin C and related flavonoids, the strategic addition or modification of functional groups is used to enhance desired properties:

Hydroxyl Group (-OH): The phenolic hydroxyl group is crucial for the antioxidant activity of flavonoids, acting as a hydrogen-atom donor to scavenge free radicals. nih.govoup.com The number and arrangement of these groups directly influence antioxidant capacity. mdpi.com The introduction of a catechol (two adjacent -OH groups) moiety into an Artepillin C analogue was found to dramatically increase its radical-scavenging rate. oup.com

Methoxy (B1213986) Group (-OCH3): The conversion of a hydroxyl group to a methoxy group (methoxylation) can alter a compound's lipophilicity and metabolic stability, fine-tuning its biological effects. researchgate.net

Halogens (-F, -Cl, -Br): Introducing halogens can modify a molecule's electronic properties and membrane permeability, which can enhance cytotoxic activity. researchgate.net A fluoro-substituted chrysin derivative showed potent activity against breast cancer cell lines. dovepress.com

Table 2: Role of Specific Functional Groups in Flavonoid Analogues

| Functional Group | Role in Modulating Activity | Reference(s) |

| Prenyl | Increases lipophilicity and affinity for biological membranes, enhancing bioactivity. | researchgate.netacs.org |

| Hydroxyl (Phenolic) | Acts as a hydrogen donor for antioxidant activity; essential for radical scavenging. | nih.govoup.com |

| Catechol (di-hydroxyl) | Significantly enhances radical-scavenging kinetics. | oup.com |

| Nitro (-NO2) | Can impart potent cytotoxic activity when added to chrysin analogues. | dovepress.com |

| Fluoro (-F) | Can enhance cytotoxic activity. | dovepress.com |

| Dimethylamino (-N(CH3)2) | Can impart potent cytotoxic activity when added to chrysin analogues. | dovepress.com |

In Vitro Biological Activities of Propolin C

Cytotoxic and Antiproliferative Effects on Cancer Cell Lines

Propolin C has shown significant potential in inhibiting the growth and proliferation of various cancer cell lines.

Research has highlighted the cytotoxic effects of Propolin C on human melanoma cells (A2058). mundialsiglo21.comnih.gov Studies have determined its half-maximal inhibitory concentration (IC50), which is a measure of its potency, to be approximately 8.5 μM. mundialsiglo21.comnih.gov This indicates that Propolin C is a powerful inducer of cell death in these cancer cells. mundialsiglo21.comijcmas.com The growth-inhibiting activity of Propolin C was found to be stronger than that of Propolin A and Propolin B, which had IC50 values of 13.6 μM and 16.0 μM, respectively. mundialsiglo21.com

The antiproliferative effects of Propolin C are not limited to melanoma cells. It has demonstrated cytotoxic activity against a variety of cancer cell lines, including those from lung, breast, and colon adenocarcinomas. nih.govmundialsiglo21.com When compared to another well-known propolis compound, Caffeic Acid Phenethyl Ester (CAPE), Propolin C was found to be more effective at inducing cytotoxicity in six different cancer cell lines. mundialsiglo21.com In studies on the HCC827 lung cancer cell line, Propolin C was shown to inhibit cell viability in a dose-dependent manner. researchgate.net However, at a non-cytotoxic concentration of 10 μM, it did not significantly affect cell proliferation in these cells. nih.gov

Table 1: Cytotoxic Effects of Propolin C on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| A2058 | Human Melanoma | ~8.5 | mundialsiglo21.comnih.gov |

| HCC827 | Human Lung Carcinoma | Inhibits viability dose-dependently | researchgate.net |

| Various (6 lines) | Multiple | More effective than CAPE | mundialsiglo21.com |

Human Melanoma Cell Line Studies

Apoptosis Induction in Cellular Models

Propolin C is a potent inducer of apoptosis, a form of programmed cell death, in cancer cells. mundialsiglo21.comnih.gov This process is crucial for eliminating cancerous cells from the body.

DNA flow cytometric analysis has revealed that Propolin C actively induces apoptosis in human melanoma cells, leading to a significant loss of cells in the G2/M phase of the cell cycle. mundialsiglo21.comnih.gov In studies with HCC827 lung cancer cells, treatment with up to 10 μM of Propolin C did not show a significant impact on cell cycle distribution. nih.gov However, other research indicates that propolins, as a class of compounds, can inhibit cancer cell proliferation through cell cycle arrest. mdpi.comresearchgate.net

The mechanism behind Propolin C-induced apoptosis involves the activation of a mitochondria-mediated pathway. mundialsiglo21.comnih.gov This is evidenced by its ability to cause the release of cytochrome c from the mitochondria into the cytosol. mundialsiglo21.comnih.gov Furthermore, Propolin C treatment leads to a dose- and time-dependent decrease in the levels of several key apoptosis-related proteins, including procaspase-8, Bid, and procaspase-3. mundialsiglo21.comnih.gov It also affects the levels of poly(ADP-ribose) polymerase (PARP). mundialsiglo21.com In lung cancer cells, Propolin C has been shown to downregulate the expression of vimentin (B1176767) and snail, while upregulating E-cadherin, which is associated with the inhibition of epithelial-to-mesenchymal transition (EMT), a process involved in cancer progression. mdpi.comnih.gov

Table 2: Modulation of Apoptosis-Related Proteins by Propolin C

| Protein | Effect | Cell Line | Reference |

|---|---|---|---|

| Cytochrome c | Release from mitochondria | Human Melanoma | mundialsiglo21.comnih.gov |

| Procaspase-8 | Decreased levels | Human Melanoma | mundialsiglo21.comnih.gov |

| Bid | Decreased levels | Human Melanoma | mundialsiglo21.comnih.gov |

| Procaspase-3 | Decreased levels | Human Melanoma | mundialsiglo21.comnih.gov |

| PARP | Decreased levels | Human Melanoma | mundialsiglo21.com |

| Vimentin | Downregulated | Lung Cancer | mdpi.comnih.gov |

| Snail | Downregulated | Lung Cancer | mdpi.comnih.gov |

| E-cadherin | Upregulated | Lung Cancer | mdpi.comnih.gov |

Cell Cycle Arrest

Antioxidant Properties

In addition to its anticancer activities, Propolin C is a potential antioxidant agent. mundialsiglo21.comwaocp.org It has demonstrated a strong capacity to scavenge free radicals. mundialsiglo21.comwaocp.org Furthermore, Propolin C inhibits the activity of xanthine (B1682287) oxidase, an enzyme that can produce reactive oxygen species, with an IC50 of approximately 17.0 μM. mundialsiglo21.comnih.gov Studies comparing different propolins found that Propolin C was more efficient at scavenging free radicals and reducing ferric ions than other propolins. mdpi.com

Molecular Mechanisms of Action of Propolin C

Activation of Mitochondria-Mediated Apoptosis Pathway

Research has demonstrated that Propolin C is a potent inducer of apoptosis in human melanoma cells through the intrinsic, or mitochondria-mediated, pathway. mundialsiglo21.comnih.gov This pathway is a crucial mechanism for eliminating damaged or cancerous cells and involves a cascade of events centered around the mitochondria. mdpi.com The treatment of human melanoma cells with Propolin C leads to a series of molecular changes that culminate in cell death. mundialsiglo21.com

A critical step in the mitochondria-mediated apoptotic pathway is the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors into the cytosol. mdpi.comebi.ac.uk Studies show that Propolin C treatment effectively triggers the release of cytochrome c from the mitochondria into the cytosol in human melanoma cells. mundialsiglo21.comnih.gov This event is a key initiator of the apoptotic cascade, as cytosolic cytochrome c participates in the formation of the apoptosome, a protein complex that activates downstream caspases. mdpi.com

Caspases, a family of cysteine proteases, are central executioners of apoptosis. They exist as inactive zymogens (procaspases) and are activated in a proteolytic cascade. Propolin C has been shown to activate this cascade in human melanoma cells. mundialsiglo21.comnih.gov Treatment with Propolin C leads to a dose- and time-dependent decrease in the levels of procaspase-8 and procaspase-3. mundialsiglo21.comnih.gov The reduction in these procaspases indicates their cleavage and activation. Caspase-8, typically associated with the extrinsic apoptotic pathway, can also be activated in the intrinsic pathway and can cleave Bid, linking the two pathways. plos.orgrndsystems.com Activated caspase-3 is a key effector caspase that cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. bioline.org.br

Bid (BH3 interacting-domain death agonist) is a pro-apoptotic member of the Bcl-2 protein family that links the initiator caspase-8 to the mitochondrial pathway. plos.orgprospecbio.com In its inactive state, Bid is located in the cytoplasm. plos.org Upon cleavage by active caspase-8, it forms a truncated fragment known as tBid. prospecbio.com Research confirms that treatment with Propolin C results in the cleavage of the Bid protein in human melanoma cells, as evidenced by a decrease in its full-length form. mundialsiglo21.comnih.gov The generation of tBid is crucial for amplifying the apoptotic signal by translocating to the mitochondria and promoting the release of cytochrome c. rndsystems.comprospecbio.com

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. mesoscale.com During apoptosis, PARP is a key substrate for activated caspase-3. nih.gov The cleavage of PARP into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment is considered a hallmark of apoptosis. mesoscale.com This cleavage inactivates PARP, preventing DNA repair and facilitating cellular disassembly. mesoscale.com Studies on Propolin C demonstrate that it induces the cleavage of PARP in a dose- and time-dependent manner in human melanoma cells, confirming the execution phase of apoptosis. mundialsiglo21.comnih.gov

Bid Protein Cleavage

Cellular Signaling Pathway Modulation (Inferred from Propolis/Flavonoid Research)

Beyond direct apoptosis induction, the anticancer effects of Propolin C can be contextualized by the broader activities of propolis and its constituent flavonoids, which are known to modulate various cellular signaling pathways. irb.hrmdpi.comconsensus.app These natural compounds can influence oncogenic signaling pathways, thereby affecting cell proliferation, survival, and metastasis. irb.hrmdpi.com Propolin C itself has been shown to inhibit the PI3K/Akt and ERK signaling pathways in lung cancer cells. nih.gov

A fundamental characteristic of anticancer agents is their ability to inhibit the uncontrolled proliferation and growth of cancer cells. nih.gov Propolin C has been shown to effectively induce a cytotoxic effect on human melanoma cells, with a reported IC50 (the concentration required to inhibit 50% of cell growth) of approximately 8.5 μM. mundialsiglo21.comnih.gov This demonstrates a potent growth-inhibiting activity. mundialsiglo21.com

Inferred from broader research, flavonoids and polyphenolic compounds found in propolis exert their antiproliferative effects through multiple mechanisms. mdpi.comirb.hr They are known to modulate cell cycle regulators, leading to cell cycle arrest in the G0/G1 or G2/M phases, which prevents cancer cells from dividing. scispace.comherbmedpharmacol.comapinano.eu Furthermore, these compounds can interfere with key signaling pathways essential for cancer cell growth, such as the NF-κB, MAPK, and PI3K/Akt pathways. irb.hrmdpi.commdpi.comresearchgate.net For instance, in EGFR-mutated lung cancer cells, Propolin C was found to repress the phosphorylation of ERK and Akt, two key proteins in signaling pathways that promote cell proliferation and survival. nih.gov This suggests that Propolin C, in line with other propolis-derived flavonoids, can disrupt the signaling networks that drive cancer cell proliferation. nih.govresearchgate.net

Data Tables

Table 1: Effects of Propolin C on Apoptosis-Related Proteins in Human Melanoma Cells This table summarizes the observed effects of Propolin C treatment on key proteins involved in the mitochondria-mediated apoptosis pathway based on research findings.

| Protein | Effect Observed | Implication | Citation |

| Cytochrome c | Release from mitochondria to cytosol | Initiation of apoptosome formation | mundialsiglo21.comnih.gov |

| Procaspase-8 | Decreased levels | Activation of initiator caspase-8 | mundialsiglo21.comnih.gov |

| Procaspase-3 | Decreased levels | Activation of effector caspase-3 | mundialsiglo21.comnih.gov |

| Bid | Decreased levels of full-length protein | Cleavage to tBid, amplifying apoptotic signal | mundialsiglo21.comnih.gov |

| PARP | Cleavage of full-length protein | Execution of apoptosis, prevention of DNA repair | mundialsiglo21.comnih.gov |

Table 2: Inhibitory Concentration (IC50) Values of Propolin Compounds This table presents the IC50 values for Propolin C and related compounds, indicating their potency in inhibiting cell viability in human melanoma cells.

| Compound | Cell Line | IC50 Value (µM) | Citation |

| Propolin C | Human Melanoma | ~ 8.5 | mundialsiglo21.comnih.gov |

| Propolin A | Human Melanoma | 13.6 | mundialsiglo21.com |

| Propolin B | Human Melanoma | 16.0 | mundialsiglo21.com |

Antiangiogenic Mechanisms (Inferred)

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. While direct studies on the antiangiogenic mechanisms of Propolin C are limited, inferences can be drawn from research on propolis and its other bioactive constituents. Propolis extracts have demonstrated significant antiangiogenic effects, which are largely attributed to the presence of prenylated compounds like Artepillin C, a compound structurally related to Propolin C. nih.gov

One of the key inferred mechanisms is the downregulation of hypoxia-inducible factor-1α (HIF-1α). nih.gov HIF-1α is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common condition in the tumor microenvironment. It activates the transcription of several genes involved in angiogenesis, most notably vascular endothelial growth factor (VEGF). By reducing the levels of HIF-1α, Propolin C is thought to indirectly decrease the expression of VEGF, a potent signaling protein that stimulates the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. nih.gov

Furthermore, studies on propolis extracts have shown a direct inhibitory effect on the proliferation of endothelial cells, leading to a reduction in the formation of new vessel-like structures. nih.gov This suggests that Propolin C may interfere with the signaling pathways that govern endothelial cell growth and tube formation. The collective evidence points towards a multi-faceted antiangiogenic potential of Propolin C, primarily mediated through the inhibition of the HIF-1α/VEGF axis and direct effects on endothelial cells. nih.govjcpjournal.org

Interaction with Specific Molecular Targets (Hypothetical/Investigative)

The biological activities of Propolin C are underpinned by its interaction with specific molecular targets within the cell. While research in this area is ongoing, several key targets and pathways have been identified as being modulated by this prenylflavanone.

Chemical Proteomics Approaches for Target Identification

Identifying the direct binding partners of a natural product like Propolin C is essential for a complete understanding of its mechanism of action. Chemical proteomics is a powerful, unbiased approach for such target deconvolution. nih.govfrontiersin.orgrsc.org This methodology has not yet been specifically applied to Propolin C, but its conceptual application holds great promise.

One common strategy in chemical proteomics is the use of affinity-based probes. benthamdirect.comresearchgate.net In this hypothetical application, a Propolin C molecule would be chemically modified to include a "tag" (like biotin) and an "anchor" (a reactive group for covalent linkage). This modified Propolin C probe would then be introduced to cancer cell lysates or live cells. The probe would bind to its protein targets, and the anchor would form a stable covalent bond. Subsequently, the tagged protein-Propolin C complexes can be fished out of the complex cellular mixture using the tag (e.g., with streptavidin beads for a biotin (B1667282) tag). The captured proteins are then identified using mass spectrometry.

Another approach is label-free target identification, which avoids chemical modification of the natural product. nih.govbenthamdirect.com Techniques like the drug affinity responsive target stability (DARTS) assay rely on the principle that when a small molecule binds to a protein, it can alter the protein's stability, for instance, making it more resistant to degradation by proteases. By comparing the protein degradation patterns in the presence and absence of Propolin C, potential binding partners can be identified. These chemical proteomics strategies could reveal novel and unexpected molecular targets of Propolin C, providing deeper insights into its polypharmacology and potential therapeutic applications.

In Silico Molecular Docking Studies (Conceptual Application)

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govijpsr.com This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their interaction. While comprehensive docking studies specifically for Propolin C against a wide array of targets are not extensively reported, the conceptual application of this technique is highly relevant.

The process would involve obtaining the three-dimensional structures of potential protein targets of Propolin C, which could be enzymes, receptors, or transcription factors known to be involved in cancer-related pathways. The 3D structure of Propolin C would also be generated and optimized. Docking software would then be used to place the Propolin C molecule into the binding site of the target protein in various conformations and orientations. acs.org

The software calculates a "docking score" for each pose, which is an estimation of the binding affinity. nih.gov Lower binding energy scores typically indicate a more stable and favorable interaction. nih.gov The analysis of the best-docked poses can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between Propolin C and the amino acid residues of the protein's binding pocket. researchgate.net

For instance, based on experimental data suggesting Propolin C affects the EGFR pathway, molecular docking could be employed to predict how Propolin C binds to the ATP-binding pocket of the EGFR kinase domain. This could provide a structural hypothesis for the observed inhibition of EGFR phosphorylation. Similarly, docking Propolin C against proteins in the PI3K/Akt and ERK signaling pathways could help to elucidate the structural basis for its inhibitory effects. These in silico predictions, while conceptual, can generate valuable hypotheses and guide further experimental validation of Propolin C's molecular targets. plos.orgfrontiersin.org

Structure Activity Relationships and Lead Optimization of Propolin C Analogues

Identification of Key Pharmacophores for Biological Activity

A pharmacophore is the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. fiveable.me For Propolin C, SAR studies have started to elucidate the key structural components responsible for its diverse biological activities. The core structure of Propolin C, a geranylated stilbene (B7821643), presents several key regions for investigation: the resorcinol (B1680541) ring system, the connecting olefinic bond, and the geranyl side chain.

Research on related phenolic compounds, such as other flavonoids and stilbenes found in propolis, provides strong indications of the key pharmacophoric elements. researchgate.netacs.org The number and position of hydroxyl (-OH) groups on the aromatic rings are critical for antioxidant and other biological activities. These hydroxyl groups can act as hydrogen bond donors and acceptors, which are crucial for interactions with biological targets. jppres.comnih.gov

The geranyl group, a lipophilic side chain, is another vital component of the Propolin C pharmacophore. This group significantly influences the compound's ability to permeate cell membranes and can engage in hydrophobic interactions within the binding sites of target proteins. The position of this geranyl group on the stilbene backbone can dramatically affect the biological activity profile.

While specific pharmacophore models for Propolin C are not extensively published, a hypothetical model can be constructed based on its known activities and the SAR of similar natural products.

Table 1: Hypothetical Pharmacophore Features of Propolin C

| Feature ID | Pharmacophore Type | Description | Potential Role in Biological Activity |

| HBA1-4 | Hydrogen Bond Acceptor | Oxygen atoms of the hydroxyl groups. | Interaction with amino acid residues in target proteins. |

| HBD1-4 | Hydrogen Bond Donor | Hydrogen atoms of the hydroxyl groups. | Interaction with amino acid residues in target proteins. |

| ARO1-2 | Aromatic Ring | The two phenyl rings of the stilbene core. | Pi-stacking interactions with aromatic amino acid residues. |

| HYD1 | Hydrophobic | The geranyl side chain. | Membrane permeability and hydrophobic interactions with the target. |

This hypothetical model serves as a starting point for the rational design of new Propolin C analogues and for virtual screening campaigns to identify new compounds with similar biological activities.

Strategies for Modulating Biological Potency and Selectivity

The goal of lead optimization is to modify a lead compound, such as Propolin C, to improve its therapeutic properties. oncodesign-services.com This involves synthetic modifications to enhance potency against the desired target while minimizing off-target effects, thereby increasing selectivity. For Propolin C, several strategies can be envisioned based on the SAR of related natural products.

One common strategy is the modification of the hydroxyl groups . This can include:

Methylation: Replacing the hydrogen of a hydroxyl group with a methyl group can alter its hydrogen bonding capacity and increase its lipophilicity.

Acylation: Attaching an acyl group can create a prodrug that is later hydrolyzed in the body to release the active compound.

Glycosylation: Adding a sugar moiety can improve water solubility and alter the pharmacokinetic profile of the compound.

Another key strategy involves the modification of the geranyl side chain . This can include:

Varying the chain length: Synthesizing analogues with shorter (prenyl) or longer isoprenoid chains can probe the size of the hydrophobic binding pocket of the target protein.

Introducing unsaturation or cyclization: Altering the flexibility and conformation of the side chain can lead to more potent and selective interactions. unl.pt

Replacing it with other lipophilic groups: This can help to fine-tune the compound's properties and explore new interactions with the target.

Finally, modification of the stilbene scaffold itself is a viable strategy. This could involve:

Introducing substituents on the aromatic rings: Adding electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule.

Scaffold hopping: Replacing the stilbene core with other privileged scaffolds while retaining the key pharmacophoric features can lead to novel compounds with improved properties. nih.gov

Table 2: Potential Strategies for Propolin C Analogue Synthesis and Their Rationale

| Modification Strategy | Target Moiety | Rationale | Desired Outcome |

| O-Alkylation | Resorcinol Hydroxyls | Modulate H-bonding, increase lipophilicity. | Improved cell permeability and potency. |

| Side-Chain Homologation | Geranyl Group | Probe hydrophobic pocket size. | Enhanced potency and selectivity. |

| Aromatic Substitution | Phenyl Rings | Alter electronic properties and steric interactions. | Improved binding affinity. |

| Scaffold Hopping | Stilbene Core | Discover novel intellectual property with improved drug-like properties. | New lead compounds with different physicochemical profiles. |

These strategies, guided by SAR data, allow medicinal chemists to systematically explore the chemical space around the Propolin C scaffold to develop new and improved therapeutic agents.

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering insights that can accelerate the lead optimization process. kallipos.gramazon.comnih.gov These methods can be applied to Propolin C to better understand its SAR and to guide the design of new analogues with enhanced properties.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov While the specific protein targets of Propolin C are not all well-defined, if a target is identified, docking studies could reveal:

The binding mode of Propolin C within the active site.

Key amino acid residues that interact with the compound.

How modifications to the Propolin C structure might improve these interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. nih.gov QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. For Propolin C, a QSAR study would involve:

Synthesizing and testing a library of Propolin C analogues.

Calculating a set of molecular descriptors for each analogue that quantify various physicochemical properties.

Developing a statistical model that relates the descriptors to the observed biological activity.

This model could then be used to predict the activity of new, unsynthesized analogues, helping to prioritize which compounds to make next.

Molecular dynamics (MD) simulations provide a more dynamic picture of how Propolin C and its analogues interact with their biological targets over time. MD simulations can be used to:

Assess the stability of the predicted binding poses from molecular docking.

Understand the conformational changes that occur in both the ligand and the protein upon binding.

Calculate the free energy of binding, providing a more accurate estimate of the binding affinity.

Although specific computational studies on Propolin C are not widely available in the public literature, the application of these methods to similar natural products has been very successful in guiding drug discovery efforts.

Development of Propolin C-Based Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. frontiersin.orgmskcc.org The development of a chemical probe based on the Propolin C scaffold would be a valuable tool for elucidating its mechanism of action and identifying its molecular targets. An ideal chemical probe retains the biological activity of the parent compound but is modified to include a reporter tag (e.g., a fluorophore or biotin) or a reactive group for covalent labeling of the target protein. mdpi.comrsc.org

The design of a Propolin C-based chemical probe would require careful consideration of the SAR data to ensure that the point of attachment for the linker and tag does not disrupt the key pharmacophoric features. Potential attachment points could be one of the hydroxyl groups or a position on the geranyl side chain that is not critical for biological activity.

A typical workflow for developing and using a Propolin C-based chemical probe might involve:

Design and Synthesis: Synthesize a small library of probes with different linker lengths and attachment points.

Biological Evaluation: Confirm that the probes retain the biological activity of Propolin C.

Target Identification: Use the probes in affinity-based protein profiling (AfBPP) experiments with a biotin (B1667282) tag to pull down and identify binding partners from cell lysates.

Target Validation: Use orthogonal methods to confirm that the identified proteins are bona fide targets of Propolin C.

While the development of a specific chemical probe for Propolin C has not yet been reported in the scientific literature, the methodologies for creating such tools are well-established. nih.gov The creation of a Propolin C probe would represent a significant step forward in understanding the molecular pharmacology of this interesting natural product.

Advanced Analytical Methodologies in Propolin C Research

Quantitative Analysis of Propolin C in Biological Samples and Propolis Extracts

The accurate quantification of Propolin C is fundamental for pharmacological studies and for the standardization of propolis extracts. In propolis itself, High-Performance Liquid Chromatography (HPLC) is a primary method for quantification. Studies on Taiwanese green propolis have shown that the extraction solvent significantly impacts the yield of propolins. The highest concentrations of Propolin C, along with other propolins like D, F, and G, were obtained using 95% and 99.5% ethanol (B145695) as extraction solvents. diva-portal.org In these extracts, Propolin C was consistently the most abundant of the measured propolins. diva-portal.org

Quantitative analysis in biological matrices such as plasma, urine, or tissue is more challenging due to the complexity of the sample and the typically low concentrations of the analyte. The process involves meticulous sample preparation to remove interfering substances like proteins and lipids. google.com This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). google.comdshs-koeln.de For example, a common SPE method involves loading the sample onto a cartridge which retains the analyte, washing away interferences, and then eluting the purified analyte for analysis. dshs-koeln.de

While specific pharmacokinetic data for Propolin C in biological fluids is not widely published, studies on similar propolis compounds, such as Artepillin C, provide a model for how such analysis is conducted. For instance, after oral administration of propolis, Artepillin C has been detected and quantified in human plasma. semanticscholar.org The development of reliable analytical procedures for Propolin C in biological samples is a critical step for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. msdvetmanual.com

Table 1: Quantitative Data for Propolins in Ethanol Extracts of Taiwanese Green Propolis

| Propolin | Concentration in 95% Ethanol Extract (µg/mL) | Concentration in 99.5% Ethanol Extract (µg/mL) |

| Propolin C | 135.5 ± 5.3 | 142.7 ± 6.1 |

| Propolin D | 65.2 ± 2.1 | 70.4 ± 3.5 |

| Propolin F | 40.1 ± 1.5 | 45.8 ± 2.2 |

| Propolin G | 85.3 ± 3.8 | 92.6 ± 4.7 |

| Data adapted from Chen et al. diva-portal.org |

Application of Advanced Chromatography-Mass Spectrometry Techniques (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive quantification of compounds like Propolin C in complex mixtures. nih.gov This hyphenated technique combines the separation power of liquid chromatography with the mass analysis capability of mass spectrometry, providing high specificity and low detection limits. nih.govmdpi.com

An LC-MS/MS method involves a chromatographic separation step, typically using a reversed-phase column (like a C18 column), followed by ionization of the analyte and its detection by the mass spectrometer. mdpi.commdpi.com The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. mdpi.comresearchgate.net This process ensures high selectivity, minimizing interference from other components in the matrix. mdpi.com

While a specific, validated LC-MS/MS method for Propolin C is not detailed in the available literature, methods for other propolis-derived polyphenols are well-established. mdpi.commdpi.comresearchgate.net These methods can be adapted for Propolin C analysis. The optimization process would involve selecting appropriate precursor and product ions for Propolin C, and fine-tuning chromatographic and mass spectrometric parameters to achieve desired sensitivity, accuracy, and precision. dshs-koeln.demdpi.com

Table 2: Representative LC-MS/MS Parameters for Analysis of Polyphenols in Propolis

| Parameter | Typical Setting | Reference |

| Chromatography | ||

| Column | Reversed-phase C18 (e.g., 50 x 2 mm, 4 µm) | mdpi.com |

| Mobile Phase A | Water with 0.5% Formic Acid | mdpi.com |

| Mobile Phase B | Methanol (B129727) | mdpi.com |

| Flow Rate | 900 µL/min | mdpi.com |

| Injection Volume | 5 µL | mdpi.com |

| Column Temperature | 30 °C | mdpi.com |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | mdpi.comresearchgate.net |

| Ion Source Temp. | 500 °C | mdpi.com |

| Scan Type | Multiple Reaction Monitoring (MRM) | mdpi.com |

| Collision Gas | Nitrogen | mdpi.com |

| Note: These parameters are illustrative and would require specific optimization for Propolin C analysis. |

High-Throughput Screening for Biological Activity

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds to identify those that modulate a specific biological pathway or target. wikipedia.org This technology is crucial in drug discovery for identifying "hits" from large chemical libraries, including natural product libraries. wikipedia.orgmdpi.com HTS assays are typically performed in microtiter plates (e.g., 96- or 384-well plates) and utilize automated robotics, liquid handlers, and sensitive detectors to conduct a massive number of tests in a short period. wikipedia.org

For a compound like Propolin C, HTS can be used to explore a wide range of potential biological activities. The screening process involves developing a robust assay that measures a specific biological event, such as enzyme inhibition, receptor binding, or changes in cell viability or gene expression. nih.govfrontiersin.org For example, an HTS campaign could screen a library of natural products against a cancer cell line to identify compounds that inhibit cell proliferation. frontiersin.org

While specific HTS campaigns that have identified Propolin C as a hit are not prominently documented, propolis extracts have been subjected to high-throughput bioassays. frontiersin.org These screens can identify broad activities, such as antibiofilm or antimicrobial effects. frontiersin.org Once an extract shows activity, the next step involves fractionation to isolate the specific bioactive compound(s), such as Propolin C, responsible for the effect. The power of HTS lies in its ability to quickly narrow down vast libraries of natural products to a manageable number of active compounds for further investigation. mdpi.com

Omics Technologies in Mechanism Elucidation (e.g., Proteomics, Transcriptomics)

"Omics" technologies provide a global view of molecular changes within a biological system in response to a stimulus, such as treatment with a compound like Propolin C. These technologies are invaluable for elucidating mechanisms of action and identifying potential molecular targets. diva-portal.orgmdpi.com

Proteomics is the large-scale study of proteins. diva-portal.org In the context of Propolin C research, proteomic analysis can identify changes in the expression levels of thousands of proteins in cells or tissues following treatment. core.ac.uknih.gov A common workflow involves separating proteins by two-dimensional gel electrophoresis (2-DE) or other techniques, followed by identification of differentially expressed proteins using mass spectrometry. core.ac.uknih.gov For example, a study on Hep-2 cells treated with red propolis extract identified several proteins that were either up- or down-regulated. core.ac.uknih.gov Such changes can point to the cellular pathways affected by the treatment, such as those involved in energy metabolism, protein turnover, and cytoskeletal structure. core.ac.uk

Table 3: Differentially Expressed Proteins in Hep-2 Cells Following Red Propolis Treatment

| Protein Identified | Regulation | Potential Function | Reference |

| GRP78 | Down-regulated | Protein folding, Chaperone | core.ac.uknih.gov |

| PRDX2 | Down-regulated | Redox regulation | core.ac.uknih.gov |

| LDHB | Down-regulated | Carbohydrate metabolism | core.ac.uknih.gov |

| VIM | Down-regulated | Cytoskeleton | core.ac.uknih.gov |

| TUBA1A | Down-regulated | Cytoskeleton | core.ac.uknih.gov |

| RPLP0 | Up-regulated | Ribosomal structure | core.ac.uknih.gov |

| RAD23B | Up-regulated | DNA repair | core.ac.uknih.gov |

| Note: This study was conducted with a propolis extract, not isolated Propolin C. The identified proteins indicate pathways potentially modulated by propolis constituents. |

Transcriptomics focuses on the complete set of RNA transcripts (the transcriptome) in a cell at a specific moment. nih.govelifesciences.org Using techniques like RNA sequencing (RNA-seq), researchers can profile the expression of thousands of genes simultaneously after exposure to a compound. mdpi.comnih.gov This can reveal which genes are turned on or off by Propolin C, providing deep insights into the affected signaling pathways and biological processes. elifesciences.orgnih.gov For instance, a transcriptomic study might reveal that Propolin C treatment leads to the upregulation of apoptosis-related genes and the downregulation of cell cycle progression genes in cancer cells, thus explaining its anti-proliferative effects. mdpi.com The integration of proteomics and transcriptomics offers a powerful, systems-level approach to comprehensively understand the molecular mechanisms of Propolin C. mdpi.com

Future Research Directions and Applications in Chemical Biology

Elucidation of Full Biosynthetic Pathway and Genetic Engineering

Propolone C, a c-prenylflavanone, originates from the resinous materials of plants like Macaranga tanarius and is collected by honeybees. nih.gov The biosynthesis of such flavonoids involves the convergence of the phenylpropanoid and polyketide pathways. The phenylpropanoid pathway provides the cinnamic acid precursor, which is then converted to p-coumaroyl-CoA. nih.gov This is followed by the polyketide pathway, where chalcone (B49325) synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic chalcone scaffold. Subsequent enzymatic steps, including isomerization by chalcone isomerase (CHI), lead to the flavanone (B1672756) core. The characteristic prenyl group of this compound is added by a prenyltransferase enzyme, utilizing precursors like dimethylallyl diphosphate (B83284) (DMAPP) or geranyl diphosphate (GPP) derived from the mevalonate (B85504) or MEP/DOXP pathway. genome.jp

While the general outline of flavonoid and terpenoid biosynthesis is understood, the specific enzymes and regulatory networks governing the production of this compound in its source plants are not fully characterized. genome.jpmdpi.com Future research will likely focus on identifying and characterizing the specific CHS, CHI, and particularly the prenyltransferase enzymes involved in this compound biosynthesis. A deeper understanding of these enzymatic steps could be achieved through a combination of transcriptomics, proteomics, and metabolomics of the source plants.

This knowledge is crucial for the genetic engineering of microbial hosts, such as Escherichia coli or yeast (Pichia pastoris or Saccharomyces cerevisiae), for the heterologous production of this compound. mdpi.comsapub.orgresearchgate.net By introducing the identified biosynthetic genes into these microorganisms, it may be possible to establish a scalable and sustainable production platform. researchgate.net This approach has been successfully applied for other flavonoids like pinocembrin, where genetic engineering has been used to construct strains capable of synthesizing the compound from simple sugars like glucose. mdpi.com Challenges in this area include optimizing precursor supply, managing metabolic burden on the host, and ensuring the correct folding and activity of the plant-derived enzymes in a microbial environment. researchgate.net Techniques such as adaptive laboratory evolution and enzyme engineering could be employed to improve production titers and rates. researchgate.net